1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene
Overview
Description
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene is an organic compound with the molecular formula C7H6FNO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 1-chloro-3-(methylsulfanyl)-2-nitrobenzene with potassium fluoride in a polar aprotic solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Hydrogen peroxide.
Major Products Formed:
Nucleophilic Aromatic Substitution: 1-Phenoxy-3-(methylsulfanyl)-2-nitrobenzene.
Reduction: 1-Fluoro-3-(methylsulfanyl)-2-aminobenzene.
Oxidation: 1-Fluoro-3-(methylsulfinyl)-2-nitrobenzene or 1-Fluoro-3-(methylsulfonyl)-2-nitrobenzene.
Scientific Research Applications
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and sulfanyl groups. It serves as a model substrate for investigating the mechanisms of these reactions.
Industry: Used in the production of agrochemicals and dyes due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and methylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-2-nitrobenzene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Fluoro-4-(methylsulfanyl)-2-nitrobenzene: The position of the methylsulfanyl group affects the compound’s chemical properties and reactivity.
1-Chloro-3-(methylsulfanyl)-2-nitrobenzene: The chlorine atom can be substituted with a fluorine atom to form this compound, highlighting the importance of halogen substitution in modifying chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
1-fluoro-3-methylsulfanyl-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYYCCMWXRDTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-06-7 | |
Record name | 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.